molecular formula C17H17ClFNO4 B15075058 Dimethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 853333-88-7

Dimethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B15075058
CAS No.: 853333-88-7
M. Wt: 353.8 g/mol
InChI Key: CYXSGKKVGAULFJ-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and fluoro groups, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the reaction of 2-chloro-4-fluoroacetophenone with thiourea and bromine in dry ethanol . This process leads to the formation of the intermediate compound, which is then further reacted with dimethyl acetylenedicarboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a calcium channel antagonist, inhibiting the influx of calcium ions into cells and thereby exerting its antihypertensive effects . The compound may also interact with other cellular receptors and enzymes, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chloro and fluoro substitutions, such as:

Uniqueness

What sets Dimethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

853333-88-7

Molecular Formula

C17H17ClFNO4

Molecular Weight

353.8 g/mol

IUPAC Name

dimethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H17ClFNO4/c1-8-13(16(21)23-3)15(11-6-5-10(19)7-12(11)18)14(9(2)20-8)17(22)24-4/h5-7,15,20H,1-4H3

InChI Key

CYXSGKKVGAULFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=C(C=C2)F)Cl)C(=O)OC

Origin of Product

United States

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